molecular formula C15H6Cl2N2O2 B13685336 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione

7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione

カタログ番号: B13685336
分子量: 317.1 g/mol
InChIキー: HSPQCOLBBHOYKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a synthetic derivative of the natural product tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione), a heterocyclic compound recognized for its significant biological potential in pharmacological research . This compound is part of the quinazoline class, a nitrogen-containing scaffold known for diverse chemical reactivities and biological applications, making it a valuable template in medicinal chemistry . Research on tryptanthrin and its analogues has demonstrated promising biological activities, particularly in the realms of oncology and infectious diseases. Specifically, derivatives of this core structure have exhibited potent cytotoxic (cell-growth inhibiting) properties against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) . The mechanism of action for these cytotoxic effects is under investigation and may involve the inhibition of specific pharmacological targets such as the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a role in the immune system's response to tumors . Furthermore, this class of compounds has shown notable activity against parasitic pathogens, with studies indicating growth inhibition of Plasmodium falciparum (the parasite causing malaria) and Toxoplasma gondii . The compound can be synthesized via the condensation of isatoic anhydride with a suitable dichloroisatin derivative in refluxing benzene with triethylamine as a co-solvent, producing crystals suitable for analysis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

特性

分子式

C15H6Cl2N2O2

分子量

317.1 g/mol

IUPAC名

7,10-dichloroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H6Cl2N2O2/c16-8-5-6-9(17)12-11(8)13(20)14-18-10-4-2-1-3-7(10)15(21)19(12)14/h1-6H

InChIキー

HSPQCOLBBHOYKC-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC(=C4C(=O)C3=N2)Cl)Cl

製品の起源

United States

準備方法

Oxidative Cyclization of Isatin Derivatives

One of the most established methods involves the oxidative cyclization of isatin derivatives with suitable precursors, such as anthranilamide or related compounds. This approach typically proceeds via a multi-step sequence, including halogenation, oxidation, and intramolecular cyclization.

Key Procedure:

  • Starting Materials: Isatin derivatives (e.g., 5,6-dichloroisatin, 6-chloroisatin) and anthranilamide analogs.
  • Reagents: Molecular iodine (I₂) as an oxidant, copper(I) iodide (CuI) as a catalyst, and bases such as potassium bicarbonate (KHCO₃).
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Reflux at approximately 90–100°C for 4–24 hours.

Experimental Insights:

  • The reaction involves initial halogenation of the isatin derivative, followed by oxidative cyclization to form the fused quinazoline core.
  • The process is facilitated by iodine, which mediates aerobic oxidation, leading to the formation of the quinazoline ring system.
  • The yields vary based on substituents but generally range from moderate to high (50–80%).

Supporting Data:

  • A study reported the synthesis of 7,8-dichloroindolo[2,1-b]quinazoline-6,12-dione with a yield of 80%, utilizing isatin derivatives and iodine-mediated oxidation under reflux conditions in DMSO.

One-Pot Synthesis via Sequential Reactions

Recent advances have introduced one-pot methodologies that streamline the synthesis, reducing purification steps and improving overall efficiency.

Methodology:

  • Reactants: Anthranilamide derivatives and halogenated ketones (e.g., 2-bromo acetophenone).
  • Reagents: Iodine (I₂), copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), and DMSO as solvent.
  • Procedure:
    • Combine anthranilamide with halogenated ketone and iodine in DMSO.
    • Stir at 100°C for about 4–6 hours.
    • Add CuI and Cs₂CO₃, continue stirring to promote intramolecular heteroaryl coupling.
    • Quench with sodium thiosulfate, extract, and purify.

Advantages:

  • The process involves five self-sequential reactions, including iodination, Kornblum oxidation, cyclization, aromatization, and heteroaryl coupling.
  • Yields are generally good, with some derivatives reaching up to 70–85%.

Research Findings:

  • The Asian Journal of Organic & Medicinal Chemistry reported a versatile protocol for synthesizing various indolo[2,1-b]quinazoline-6,12-diones with good yields, demonstrating the method's broad substrate scope.

Halogenation and Subsequent Cyclization

Selective halogenation of the quinazoline core followed by intramolecular cyclization has also been employed.

Procedure:

  • Step 1: Halogenation of precursor compounds (e.g., isatoic anhydride derivatives) using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • Step 2: Cyclization under reflux conditions with bases like triethylamine or potassium carbonate.
  • Step 3: Purification via column chromatography.

Experimental Data:

  • Synthesis of 7-chloroindolo[2,1-b]quinazoline-6,12-dione achieved yields of approximately 71%, with high purity confirmed via NMR and mass spectrometry.

Heterocyclic Coupling and Aromatization

Another approach involves heteroaryl coupling reactions, often facilitated by transition metal catalysts, followed by aromatization to form the fused quinazoline system.

Method Highlights:

  • Use of palladium or copper catalysts to promote intramolecular coupling.
  • Oxidative aromatization using oxidants such as air, iodine, or peroxides.
  • Suitable for synthesizing derivatives with various halogen substitutions.

Summary of Key Preparation Methods

Method Starting Materials Reagents Conditions Yield Range Advantages
Oxidative cyclization of isatin derivatives Isatin derivatives, anthranilamide Iodine, CuI, base Reflux 90–100°C, 4–24h 50–80% Widely applicable, high yields
One-pot synthesis Halogenated ketones, anthranilamide Iodine, CuI, Cs₂CO₃ 100°C, 4–6h 70–85% Efficient, broad scope
Halogenation followed by cyclization Isatoic anhydride derivatives NBS/NCS, base Reflux 71–80% Selective halogenation
Transition metal-catalyzed coupling Aromatic halides, heteroaryl precursors Pd/Cu catalysts Reflux or heating Variable Suitable for derivatives

作用機序

The mechanism of action of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.

類似化合物との比較

Substitution Patterns and Electronic Properties

The biological activity of indoloquinazoline derivatives is highly dependent on substituent type and position. Key comparisons include:

Mechanistic Insights

  • Antimicrobial Activity : The dichloro derivative exhibits stronger Gram-positive antibacterial activity compared to tryptanthrin, likely due to increased membrane permeability from chlorine’s electron-withdrawing effects . In contrast, 3-chloro-8-nitro-tryptanthrin (NT1) targets malaria parasites by disrupting hemozoin formation .
  • Anticancer Activity : The 7-DMAEA derivative inhibits TopoII by intercalating into DNA, while the dichloro analogue may act via a similar mechanism but with reduced solubility due to its hydrophobic Cl substituents .
  • Antimalarial SAR : A 3D-QSAR model identified electron-deficient aromatic regions and hydrogen-bond acceptors as critical for antimalarial activity, explaining the potency of nitro- and chloro-substituted derivatives like NT1 .

Physicochemical and Pharmacokinetic Properties

  • Stability : Crystallographic studies of tryptanthrin reveal a planar structure with conjugated π-systems, which may be disrupted by bulky substituents (e.g., Br at position 8), affecting binding to biological targets .

Contradictory Findings and Limitations

  • While chlorine substitutions generally enhance antimicrobial activity, they may reduce selectivity. For example, 7,10-dichloro derivatives show cytotoxicity in mammalian cells at higher concentrations, limiting therapeutic windows .
  • The 7-DMAEA derivative, despite superior solubility, exhibits lower in vivo bioavailability due to rapid renal clearance .

Research Methodologies and Validation

Studies employed advanced techniques to validate comparisons:

  • Quantum Chemical Calculations : Used to map electron density and predict binding affinities of substituents .
  • 3D-QSAR Models : Identified pharmacophores critical for antimalarial and anticancer activities .
  • Cyclic Voltammetry : Assessed redox properties, correlating with singlet oxygen generation in photodynamic therapies .

Q & A

Q. What synthetic methods are used to prepare 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione?

The compound is synthesized via oxidative condensation of 4,6-dichloroisatin and isatoic anhydride in refluxing benzene with triethylamine as a co-solvent. Copper(I) iodide (CuI) catalysis in dimethylformamide (DMF) at 90°C for 24 hours yields the product in 78% efficiency. This method ensures regioselective halogenation at the 7 and 10 positions .

Q. How is the crystal structure of this compound characterized, and what are its key features?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P-1) with two independent molecules per asymmetric unit. The planar conjugated four-ring system shows C–Cl bond lengths of 1.727–1.736 Å and C=O bonds of 1.211–1.221 Å. Weak intermolecular interactions (C–H⋯Cl/O/N) stabilize the packing . Key metrics:

  • Unit cell dimensions: a = 7.0179 Å, b = 10.7276 Å, c = 17.2338 Å
  • Dihedral angles: <1° deviation from planarity .

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits:

  • Antiparasitic activity : IC₅₀ = 0.5–3.2 µM against Plasmodium falciparum and Toxoplasma gondii .
  • Anticancer effects : Induction of apoptosis in leukemia cells via mitochondrial pathways (Bcl-2 and caspase-3 dependency) .
  • Antibacterial properties : Inhibition of Staphylococcus aureus (MIC = 8 µg/mL) .

Advanced Research Questions

Q. How do structural modifications at the 6- and 8-positions affect antiparasitic activity?

Substitution at the 8-position with electron-withdrawing groups (e.g., nitro or halogen) enhances activity against Plasmodium spp. For example, 8-nitro derivatives show IC₅₀ < 10 nM. Replacing the 6-keto group with oximes or alcohols retains potency (IC₅₀ = 2–3 nM) while reducing cytotoxicity (>100 µM) .

Q. What computational models predict the stereoelectronic requirements for antileishmanial activity?

3D-QSAR and quantum chemical calculations (DFT/B3LYP/6-31G*) identify key pharmacophores:

  • A planar quinazoline core with electron-deficient C=O groups.
  • Chlorine substituents at C7 and C10 enhance electrostatic complementarity with Leishmania enzyme active sites.
  • Cyclic voltammetry data correlate redox potentials (-0.85 to -1.2 V) with bioactivity .

Q. How can contradictions in mechanistic data (e.g., Nrf2 vs. NFκB pathways) be resolved?

Discrepancies arise from cell-type-specific responses:

  • Nrf2/HO-1 activation : Observed in neuroblastoma cells, reducing pro-inflammatory cytokines (IL-6, TNF-α) by 60–80% .
  • NFκB inhibition : Dominates in macrophages, suppressing IL-1β by 70% via IκBα stabilization . Resolution: Use pathway-specific inhibitors (e.g., ML385 for Nrf2, BAY 11-7082 for NFκB) in dual-reporter assays to delineate contributions .

Q. What analytical techniques validate purity and stability under physiological conditions?

  • HPLC-UV : Purity >98% (C18 column, 70:30 acetonitrile/water, λ = 254 nm).
  • LC-MS/MS : Detects degradation products (e.g., hydrolyzed dione) in simulated gastric fluid (pH 2.0, 37°C, 24 h) .
  • DSC/TGA : Thermal stability up to 220°C (decomposition onset) .

Q. How does the compound’s photophysical behavior influence its use as a singlet oxygen sensitizer?

UV-Vis spectroscopy (λₐ₆ₛ = 365 nm) and fluorescence quenching studies reveal a high singlet oxygen quantum yield (ΦΔ = 0.62) due to intersystem crossing facilitated by the conjugated π-system. This property supports applications in photodynamic therapy .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary across studies for antiparasitic activity?

Variations stem from:

  • Assay conditions : Serum content (e.g., 10% FBS vs. serum-free) alters bioavailability.
  • Parasite strains : Plasmodium 3D7 (IC₅₀ = 0.5 µM) vs. Dd2 (IC₅₀ = 3.2 µM) differ in chloroquine resistance .
  • Endpoint detection : Microscopy vs. luminescence-based assays yield ±15% variability .

Q. What evidence supports mitochondrial vs. nuclear targeting in anticancer mechanisms?

Conflicting data arise from subcellular fractionation vs. fluorescence microscopy:

  • Mitochondrial : JC-1 staining shows ΔΨm collapse (85% loss in Jurkat cells) .
  • Nuclear : DNA intercalation (Kd = 1.2 µM) stabilizes triple helices in SPR assays .
    Resolution: CRISPR knockouts (e.g., Bcl-2⁻/⁻ cells) confirm mitochondrial apoptosis as the primary pathway .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 h) while maintaining yield .
  • Crystallography : Employ synchrotron radiation (λ = 0.7 Å) to resolve disorder in the quinazoline ring .
  • Biological Assays : Standardize protocols using CLSI guidelines for MIC and IC₅₀ determination .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。